1-(5-Methylpyridin-3-yl)piperazine

GPR35 agonism GPCR pharmacology inflammatory bowel disease

1-(5-Methylpyridin-3-yl)piperazine (CAS 1256817-95-4) is a high-affinity N-arylpiperazine building block with documented sub-10 nM binding (GPR35 Ki=6 nM, EC50=1.10 nM; H3R Kd=1.35–2.54 nM) and sigma-1 receptor selectivity. Its 3-pyridylpiperazine core is a privileged pharmacophore in GPCR-targeted therapeutics, kinase inhibitor design, and AcrB efflux pump inhibitor development. The 5-methyl substitution provides a chemically tractable scaffold for SAR optimization. Choose this compound for reproducible, position-specific pharmacology studies and advanced medicinal chemistry programs. Not a generic piperazine analog—validate with precision.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B12434956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylpyridin-3-yl)piperazine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)N2CCNCC2
InChIInChI=1S/C10H15N3/c1-9-6-10(8-12-7-9)13-4-2-11-3-5-13/h6-8,11H,2-5H2,1H3
InChIKeyJFLZPJDEGUNYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methylpyridin-3-yl)piperazine: Chemical Profile and Functional Class Identification for Procurement Decisions


1-(5-Methylpyridin-3-yl)piperazine (CAS 1256817-95-4) is an N-arylpiperazine building block comprising a piperazine ring linked at the 3-position of a 5-methylpyridine moiety . The compound serves as a versatile pharmacophoric scaffold in medicinal chemistry, with documented high-affinity interactions at multiple G protein-coupled receptors (GPCRs) including GPR35 (Ki = 6 nM) and the histamine H3 receptor (Kd = 1.35–2.54 nM) [1]. This pyridylpiperazine core structure is recognized as a privileged motif in kinase inhibitor design and GPCR-targeted therapeutics .

Why 1-(5-Methylpyridin-3-yl)piperazine Cannot Be Interchanged with Other Pyridylpiperazine Analogs in Research Programs


Pyridylpiperazine analogs exhibit position-dependent and substitution-dependent pharmacological profiles that preclude generic interchange. The pyridyl nitrogen position (2-, 3-, or 4-) fundamentally determines sigma receptor subtype selectivity: (3-pyridyl)piperazines favor sigma-1 receptors while (2-pyridyl)piperazines favor sigma-2 receptors [1]. Within the 3-pyridyl series, the presence and position of the methyl substituent on the pyridine ring alters both electronic properties and steric interactions with receptor binding pockets, thereby modulating affinity, selectivity, and downstream functional outcomes [2]. These SAR principles demand compound-specific validation rather than class-based substitution.

1-(5-Methylpyridin-3-yl)piperazine: Quantitative Comparative Evidence for Differentiated Receptor Engagement


GPR35 Receptor Affinity: 1-(5-Methylpyridin-3-yl)piperazine Demonstrates Sub-10 Nanomolar Potency

1-(5-Methylpyridin-3-yl)piperazine exhibits high-affinity binding to human GPR35 with a Ki of 6 nM and functional agonism with an EC50 of 1.10 nM in CHO-K1 cells expressing the receptor [1]. While direct comparator data within the same assay for closely related 3-pyridyl analogs are not available from public sources, cross-class comparison with the structurally distinct reference agonist zaprinast (EC50 ~300–1000 nM in similar GPR35 assays) indicates that the 5-methylpyridin-3-yl substitution pattern confers substantially enhanced GPR35 engagement [2]. The Ki of 6 nM places this compound in the high-potency tier among known GPR35 ligands.

GPR35 agonism GPCR pharmacology inflammatory bowel disease

Histamine H3 Receptor Binding: Sub-Nanomolar to Low Nanomolar Kd Values Across Multiple Determinations

1-(5-Methylpyridin-3-yl)piperazine binds to the human histamine H3 receptor (H3R) with Kd values ranging from 1.35 to 2.54 nM in BRET-based assays using HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. Comparative assessment against the endogenous ligand histamine (Kd ~10–30 nM at H3R) and against structurally related pyridylpiperazines lacking the 5-methyl substitution—which typically show >10 nM affinity based on SAR trends in pyridylpiperazine series—suggests that the 5-methyl group contributes to enhanced H3R binding [2].

H3R antagonist CNS disorders GPCR binding

Sigma Receptor Subtype Selectivity: (3-Pyridyl)piperazines Exhibit Sigma-1 Preference

Structure-activity relationship studies on pyridylpiperazine sigma ligands demonstrate that the pyridyl nitrogen position is the primary determinant of sigma receptor subtype selectivity. (3-Pyridyl)piperazines, including the 5-methyl substituted analog, favor sigma-1 receptor recognition, whereas (2-pyridyl)piperazines favor sigma-2 receptors [1]. This positional selectivity provides a rational basis for selecting 1-(5-methylpyridin-3-yl)piperazine over its 2-pyridyl or 4-pyridyl isomers when sigma-1 receptor targeting is required for research applications in neuroprotection, pain modulation, or psychostimulant abuse studies [2].

sigma-1 receptor CNS pharmacology receptor selectivity

Efflux Pump Inhibition Potential: Pyridylpiperazine Scaffold as AcrB Allosteric Inhibitor Platform

Pyridylpiperazine-based compounds function as allosteric inhibitors of the Escherichia coli AcrB efflux pump, binding to a unique site in the protein transmembrane domain to potentiate antibiotic activity [1]. Structure-activity optimization studies have demonstrated that modifications to the pyridine core—specifically introduction of primary amine-containing substituents via ester or oxadiazole linkers—improve antibiotic boosting potency through interactions with distal acidic residues in the AcrB binding pocket [2]. The 5-methylpyridin-3-yl scaffold of 1-(5-methylpyridin-3-yl)piperazine provides an unsubstituted pyridine ring position suitable for further derivatization at the 2-, 4-, or 6-positions, distinguishing it from analogs with pre-installed substituents that limit synthetic flexibility [3].

antibiotic potentiation efflux pump inhibitor antimicrobial resistance

1-(5-Methylpyridin-3-yl)piperazine: Validated Research Applications and Procurement Use Cases Based on Differentiated Evidence


GPR35 Target Validation and In Vitro Pharmacology Studies

Based on documented sub-10 nM binding affinity (Ki = 6 nM) and functional agonism (EC50 = 1.10 nM) at human GPR35, 1-(5-methylpyridin-3-yl)piperazine serves as a high-potency reference ligand for GPR35 receptor pharmacology studies [1]. This application is particularly relevant for research groups investigating GPR35's role in inflammatory bowel disease, metabolic regulation, and pain signaling. The compound's agonist activity profile (IC50 = 0.740–2 nM in cellular desensitization assays) supports its use in both binding displacement and functional response experiments [1].

Histamine H3 Receptor Screening and Tool Compound Development

With Kd values consistently between 1.35 and 2.54 nM at human H3R, 1-(5-methylpyridin-3-yl)piperazine is suitable as a starting scaffold for H3R antagonist or inverse agonist development programs targeting narcolepsy, cognitive impairment, and sleep disorders [2]. The compound's low nanomolar affinity provides a favorable baseline for SAR studies aimed at optimizing selectivity, metabolic stability, and CNS penetration.

Sigma-1 Receptor Mechanistic Studies and Behavioral Pharmacology

The established preference of (3-pyridyl)piperazines for sigma-1 over sigma-2 receptors supports the use of 1-(5-methylpyridin-3-yl)piperazine in sigma-1 receptor research [3]. Applications include studies of sigma-1 modulation in methamphetamine-induced behaviors, neuroprotection models, and pain pathways. The 5-methyl substitution on the pyridine ring provides a chemically tractable scaffold for further structural modification while maintaining the favorable sigma-1 selectivity profile of the 3-pyridylpiperazine class [3].

Antibiotic Potentiator Lead Generation via Efflux Pump Inhibition

The pyridylpiperazine scaffold, including 1-(5-methylpyridin-3-yl)piperazine, represents a validated starting point for developing AcrB efflux pump inhibitors that potentiate antibiotic activity against multidrug-resistant E. coli [4]. The compound's unsubstituted pyridine positions (2, 4, and 6) offer synthetic handles for introducing primary amine-containing substituents shown to improve antibiotic boosting potency through interactions with AcrB acidic residues [4]. This application addresses the critical need for novel approaches to combat antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Methylpyridin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.